3-(aminomethyl)-5-bromanyl-phenol
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Overview
Description
3-(aminomethyl)-5-bromanyl-phenol is an organic compound that features a phenol group substituted with an aminomethyl group at the 3-position and a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-bromanyl-phenol typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-5-bromanyl-phenol can undergo various types of chemical reactions:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: 3-(aminomethyl)-phenol.
Substitution: 3-(aminomethyl)-5-methoxy-phenol.
Scientific Research Applications
3-(aminomethyl)-5-bromanyl-phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-5-bromanyl-phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-5-methyl-phenol: Similar structure but with a methyl group instead of a bromine atom.
3-(aminomethyl)-5-chloranyl-phenol: Similar structure but with a chlorine atom instead of a bromine atom.
3-(aminomethyl)-5-fluoranyl-phenol: Similar structure but with a fluorine atom instead of a bromine atom
Uniqueness
3-(aminomethyl)-5-bromanyl-phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs with different halogen atoms. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
1243363-90-7 |
---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
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